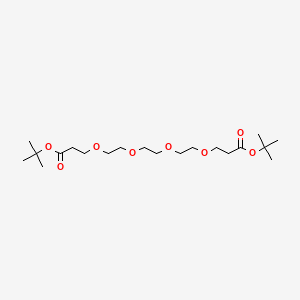

Bis-PEG4-t-butyl ester

Description

Contextualizing Polyethylene (B3416737) Glycol (PEG) Derivatives in Modern Chemical Biology and Materials Science

Polyethylene glycol (PEG) and its derivatives are hydrophilic polymers of ethylene (B1197577) oxide that have become indispensable in both chemical biology and materials science. sinopeg.combiochempeg.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the water solubility and biocompatibility of compounds. biochempeg.com This modification can enhance the stability of proteins and peptides, reduce the immunogenicity of therapeutic molecules, and improve the pharmacokinetic profiles of drugs. smolecule.com

In materials science, PEG derivatives are utilized as lubricants, surfactants, and polymer additives. sinopeg.com Their ability to be functionalized at their terminal ends allows for their use as crosslinking agents or spacers in the creation of new materials. biochempeg.com For instance, multi-arm PEG derivatives are crucial in the formation of hydrogels, which have applications in tissue engineering, regenerative medicine, and controlled drug release systems. biochempeg.comwalshmedicalmedia.com The versatility of PEG derivatives, stemming from the ability to control their molecular weight and functional groups, makes them a cornerstone in the development of smart materials and nanotechnologies. sinopeg.com

Significance of t-Butyl Ester Functionality in Tailoring PEGylated Systems

The t-butyl ester group is a critical component in the utility of Bis-PEG4-t-butyl ester. In organic synthesis, the tert-butyl ester serves as a protecting group for a carboxylic acid. This protection is crucial as it prevents the carboxylic acid from participating in unwanted reactions during a multi-step synthesis.

The key advantage of the t-butyl ester is its stability under a range of chemical conditions, yet it can be selectively removed, or "deprotected," under acidic conditions to reveal the free carboxylic acid. broadpharm.combroadpharm.combroadpharm.com This controlled deprotection allows for the sequential and directed synthesis of complex molecules. In the context of PEGylated systems, this functionality enables researchers to construct sophisticated bioconjugates or materials. For example, one or both t-butyl ester groups on this compound can be hydrolyzed to carboxylic acids, which can then be reacted with other molecules, such as amines on proteins or other linkers, to form stable amide bonds. smolecule.com This tailored approach is fundamental to the precise engineering of molecules for specific applications.

Overview of Key Research Domains Employing this compound and Related Scaffolds

The unique molecular architecture of this compound has positioned it as a key linker molecule in several cutting-edge areas of research. Its most prominent application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comambeed.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's own proteasome system. medchemexpress.com The linker component of a PROTAC, for which this compound is often used, is critical for bridging the two ligands and orienting them correctly to form a stable ternary complex. The PEG component of the linker enhances the solubility and cell permeability of the resulting PROTAC molecule. biochempeg.com

Beyond PROTACs, this compound and its derivatives are used in:

Bioconjugation: The compound serves as a hydrophilic spacer arm to link biomolecules together. After deprotection, the resulting carboxylic acids can be activated to couple with proteins, peptides, or other labels.

Drug Delivery: As a component in larger drug delivery systems, the PEG spacer can improve the solubility and circulation time of conjugated therapeutics. biochempeg.comwalshmedicalmedia.com

Materials Science: It is used in the synthesis of novel polymers and surface coatings where a hydrophilic, flexible spacer is required. cd-bioparticles.net

Related scaffolds, which feature a branched PEG structure with t-butyl ester groups, such as N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) and NH-bis(PEG4-t-butyl ester), offer even more complex possibilities for creating multivalent or multifunctional constructs for advanced applications in drug discovery and chemical biology. creative-biolabs.combroadpharm.com

Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2100306-53-2 | glycomindsynth.comfluorochem.co.uk |

| Molecular Formula | C20H38O8 | cd-bioparticles.netglycomindsynth.com |

| Molecular Weight | 406.5 g/mol | medchemexpress.comglycomindsynth.com |

| IUPAC Name | tert-butyl 3-(2-(2-(2-(3-((tert-butoxy)carbonyl)propoxy)ethoxy)ethoxy)ethoxy)propanoate | fluorochem.co.uk |

| Purity | ≥95-98% | glycomindsynth.com |

| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)OC(C)(C)C | fluorochem.co.uk |

Synthetic Strategies and Chemical Transformations Involving this compound

The chemical compound this compound is a valuable bifunctional linker in bioconjugation and materials science. Its structure, featuring a central amine with two polyethylene glycol (PEG) arms terminating in t-butyl ester protected carboxylic acids, allows for a range of synthetic manipulations. This article explores the key synthetic strategies for its preparation, methods for the selective deprotection of its ester groups, and advanced chemical modifications of its core structure.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O8/c1-19(2,3)27-17(21)7-9-23-11-13-25-15-16-26-14-12-24-10-8-18(22)28-20(4,5)6/h7-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMRKFMWPQHBBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role of Bis Peg4 T Butyl Ester in Bioconjugation and Bio Orthogonal Systems

Fundamentals of Bis-PEG4-t-butyl Ester as a Bioconjugation Scaffold for Molecular Assembly

This compound serves as a versatile scaffold for molecular assembly due to its unique chemical architecture. The core of this molecule is a central atom, typically nitrogen, from which two PEG4 arms extend, each terminating in a t-butyl ester group. cd-bioparticles.netbroadpharm.combroadpharm.com This branched design provides a platform for the creation of multifaceted bioconjugates. The polyethylene (B3416737) glycol (PEG) chains are composed of repeating ethylene (B1197577) oxide units, which impart hydrophilicity and flexibility to the molecule. chempep.com These properties are crucial for maintaining the biological activity of conjugated proteins, peptides, and other biomolecules by preventing aggregation and reducing immunogenicity.

The t-butyl ester groups at the termini of the PEG arms are protecting groups that can be removed under acidic conditions to reveal reactive carboxylic acid functionalities. cd-bioparticles.netbroadpharm.com This chemical handle allows for the subsequent attachment of various molecules of interest through well-established coupling chemistries. Furthermore, derivatives of this compound are available with a variety of functional groups at the central atom, such as an amino or methylamino group, providing additional points for conjugation. cd-bioparticles.netbroadpharm.combroadpharm.combroadpharm.com This trifunctional nature—two terminal reactive sites and one central reactive site—positions this compound as a key component in the construction of complex molecular architectures, such as those required for targeted drug delivery systems and multivalent inhibitors. The defined length of the PEG4 chains ensures a uniform and discrete linker, which is a significant advantage over polydisperse PEG linkers in the synthesis of well-defined bioconjugates. nih.gov

The table below summarizes the properties of a common this compound derivative:

| Property | Value |

| Compound Name | NH-bis(PEG4-t-butyl ester) |

| CAS Number | 2055041-41-1 |

| Molecular Formula | C30H59NO12 |

| Molecular Weight | 625.8 g/mol |

| Purity | >98% |

| Solubility | Water, DMSO, DCM, DMF |

| Storage Condition | -20°C |

This data is compiled from publicly available information. broadpharm.com

Covalent Linkage to Biomolecules via this compound Derivatives

The covalent attachment of this compound and its derivatives to biomolecules is a fundamental process in the creation of functional bioconjugates. The choice of conjugation chemistry is dictated by the available functional groups on the biomolecule of interest and the desired stability of the resulting linkage.

The conjugation of this compound derivatives to proteins and peptides is a widely employed strategy to enhance their therapeutic properties. The primary amino groups of lysine (B10760008) residues and the N-terminus of proteins are common targets for conjugation. nih.gov Derivatives of this compound featuring an N-hydroxysuccinimide (NHS) ester can react with these amino groups to form stable amide bonds. creative-biolabs.com This process, known as PEGylation, can improve the solubility and in vivo stability of the protein or peptide, reduce its immunogenicity, and prolong its circulation half-life. nih.gov

The branched nature of this compound allows for the attachment of two molecules to a single point on a protein, which can be advantageous for creating constructs with enhanced binding affinity or for the dual labeling of proteins. Alternatively, the central amino group of NH-bis(PEG4-t-butyl ester) can be reacted with a carboxyl group on a protein, followed by deprotection of the t-butyl esters to generate two new reactive sites for further functionalization.

The table below outlines common reactive groups on proteins and the corresponding chemistries for conjugation:

| Functional Group on Protein | Amino Acid | Reactive Group on Linker | Resulting Linkage |

| Primary Amine (-NH2) | Lysine, N-terminus | NHS ester | Amide |

| Carboxyl (-COOH) | Aspartic acid, Glutamic acid, C-terminus | Amine (with carbodiimide) | Amide |

| Thiol (-SH) | Cysteine | Maleimide | Thioether |

This table provides a general overview of common bioconjugation strategies.

The functionalization of nucleic acids, such as DNA and RNA, with this compound derivatives can be employed to create probes for diagnostics and to improve the delivery of therapeutic oligonucleotides. frontiersin.org The modification of nucleic acids with PEG linkers can enhance their solubility, stability against nuclease degradation, and cellular uptake. rug.nl

Conjugation can be achieved by incorporating a reactive group into the nucleic acid during solid-phase synthesis. For example, an amino-modified oligonucleotide can be reacted with an NHS-ester derivative of this compound. This allows for the site-specific attachment of the linker. The two terminal carboxyl groups of the linker can then be used to attach other molecules, such as fluorescent dyes for imaging applications or targeting ligands to direct the nucleic acid to specific cells or tissues.

Research has shown that the use of functionalized linkers, as opposed to simple PEG linkers, can enhance the properties of RNA imaging probes. The modular nature of these linkers allows for the creation of multifunctional constructs with improved binding affinity and specificity. biorxiv.org

The immobilization of biomolecules onto solid surfaces is a critical step in the development of biosensors and other biointerface devices. This compound derivatives can be used to create a hydrophilic and biocompatible surface coating that reduces non-specific protein adsorption, a phenomenon known as biofouling. biochempeg.com

A common strategy involves the initial modification of a surface, such as glass or a metal oxide, with a silane coupling agent that introduces a reactive group, for example, an amino group. acs.orgnih.gov An NHS-ester derivative of this compound can then be reacted with this surface-bound amino group. kit.edu This creates a PEGylated surface with terminal t-butyl ester groups. After deprotection, the resulting carboxyl groups can be used to covalently attach capture biomolecules, such as antibodies or enzymes, for the specific detection of target analytes. The PEG layer serves as a spacer, lifting the biomolecule away from the surface and ensuring its biological activity is retained.

Applications in Targeted Therapeutic Design Beyond Clinical Stages

The unique properties of this compound and its derivatives make them highly suitable for the design of advanced targeted therapeutics, particularly in the preclinical and research phases of development.

Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. nih.govresearchgate.net The linker that connects the antibody to the drug is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic profile. cd-bioparticles.net

Branched PEG linkers, such as those derived from this compound, are of particular interest in ADC design. nih.gov They can be used to increase the drug-to-antibody ratio (DAR) in a controlled manner. For example, a single attachment point on the antibody can be functionalized with a branched linker, which can then be used to attach multiple drug molecules. nih.gov This can lead to ADCs with higher potency.

The synthesis of an ADC using a this compound derivative would typically involve the following steps:

Functionalization of the antibody with a reactive group.

Activation of the drug molecule or a linker-drug conjugate.

Conjugation of the linker to the antibody.

Attachment of the drug to the linker.

The specific chemistry used would depend on the functional groups available on the antibody, linker, and drug.

Exploring this compound in Proteolysis-Targeting Chimeras (PROTACs)

PROTAC Linker Design and Conformational Influence on Target Degradation

The design of the linker is a pivotal aspect of PROTAC development, as its length, composition, and flexibility profoundly impact the formation and stability of the crucial ternary complex. precisepeg.comnih.gov Linkers composed of polyethylene glycol (PEG) units, such as this compound, are frequently employed due to their advantageous properties. jenkemusa.com The PEG component imparts hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. axispharm.comjenkemusa.com

The length and flexibility of the linker dictate the spatial orientation and distance between the protein of interest and the E3 ligase. This geometric arrangement is essential for productive ubiquitination. broadpharm.com An optimally designed linker facilitates favorable protein-protein interactions within the ternary complex, enhancing its stability and, consequently, the efficiency of protein degradation. axispharm.com Computational modeling and structural biology are increasingly used to rationally design linkers, moving away from a "trial and error" approach to predict optimal conformations that promote effective degradation. nih.govnih.govchemrxiv.org The conformational freedom of the linker allows the PROTAC to adopt a structure that minimizes steric hindrance and maximizes cooperative binding effects between the target protein and the E3 ligase. chemrxiv.org However, excessive flexibility can lead to an entropic penalty upon binding, while overly rigid linkers may not permit the necessary conformational adjustments for stable complex formation. precisepeg.comnih.gov Thus, the semi-flexible nature of a PEG4 chain in this compound offers a balance that can be advantageous for achieving potent and selective protein degradation.

| Linker Property | Influence on PROTAC Activity | Research Finding |

| Length | Determines the distance between the POI and E3 ligase, affecting ternary complex geometry and stability. broadpharm.com | Optimal linker length needs to be determined on a case-by-case basis; for example, a study on ERα targeting PROTACs found the optimal length to be 16 atoms. broadpharm.com |

| Composition (e.g., PEG) | Affects solubility, cell permeability, and metabolic stability. precisepeg.com | PEG linkers increase water solubility and compatibility with physiological environments, which can improve oral absorption. axispharm.comjenkemusa.com |

| Flexibility/Rigidity | Influences the ability of the PROTAC to adopt a productive conformation for ternary complex formation. precisepeg.com | Rigid linkers, such as those incorporating aromatic or spirocyclic structures, can pre-organize the molecule into an active conformation, enhancing selectivity. precisepeg.com |

| Attachment Points | The connection points on the two ligands can alter the binding orientation and affect degradation efficiency. precisepeg.com | The selection of attachment points is critical and must be optimized for each ligand pair to achieve successful PROTAC development. precisepeg.com |

Development of Imaging Probes and Diagnostic Tools via this compound Functionalization

Beyond therapeutics, the principles of targeted molecular recognition are applied to create sophisticated imaging probes and diagnostic tools. Functionalization with linkers like this compound is a key strategy in the development of these agents. precisepeg.com The PEG linker serves multiple roles: it enhances the aqueous solubility of often-hydrophobic imaging agents, improves in vivo pharmacokinetics, and provides a flexible spacer to separate the imaging modality from the targeting ligand. jenkemusa.com This separation is crucial to ensure that neither component sterically hinders the function of the other.

This compound's branched structure is particularly useful for constructing targeted imaging probes. broadpharm.com For example, a fluorescent dye or a chelating agent (like DOTA for radiolabeling) can be conjugated to the central amine. The two terminal arms, after deprotection of the t-butyl esters, can be attached to one or two targeting moieties (e.g., small molecules or peptides that bind to a specific cellular receptor). This approach allows for the creation of high-avidity probes that can bind more strongly to their targets or probes that can simultaneously target multiple biomarkers.

A practical example of this concept is seen in the related compound N-Desthiobiotin-N-bis(PEG4-t-butyl ester). axispharm.com In this molecule, desthiobiotin, a probe for streptavidin binding, is attached to the central nitrogen, demonstrating how the N-bis(PEG4-t-butyl ester) core can be functionalized with a specific molecular probe for detection and diagnostic applications. axispharm.com

| Imaging Modality | Description | Conjugation Strategy Example |

| Fluorescence Imaging | Uses fluorophores that emit light upon excitation. | A fluorescent dye with a reactive carboxylic acid can be coupled to the central amine of this compound. |

| Positron Emission Tomography (PET) | Uses positron-emitting radionuclides. | A chelator like DOTA can be attached to the linker, which then sequesters a radiometal (e.g., ⁶⁸Ga, ⁶⁴Cu). |

| Affinity Probing | Uses molecules like biotin for detection via streptavidin conjugates. | N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a commercially available example of this functionalization. axispharm.com |

| Photoaffinity Labeling | Uses photo-reactive groups (e.g., diazirine, benzophenone) to covalently label binding partners upon light activation. axispharm.com | A photo-crosslinker can be incorporated into the probe structure via the linker to identify target receptors. axispharm.com |

Contribution of Bis Peg4 T Butyl Ester to Polymer Science and Advanced Materials Research

Incorporation into Graft Polymer Systems for Tailored Macromolecular Structures

Bis-PEG4-t-butyl ester serves as a critical building block in the synthesis of graft polymers, where it can be incorporated as PEG side chains attached to a polymer backbone. The presence of the t-butyl ester groups provides a protected carboxylic acid functionality, which can be deprotected under acidic conditions to introduce reactive sites along the polymer chain. This allows for subsequent modification and the attachment of other molecules, leading to the formation of complex and tailored macromolecular structures.

The "grafting to" method is a common approach where pre-synthesized polymer chains with reactive functional groups are reacted with a polymer backbone. This compound, after suitable modification to introduce a reactive end-group, can be grafted onto a polymer backbone, resulting in a graft copolymer with PEG side chains. The density and length of these grafted chains can be controlled to fine-tune the properties of the final material, such as its solubility, hydrophilicity, and self-assembly behavior.

| Polymer System | Grafting Method | Resulting Structure | Key Feature |

| Poly(L-lysine) Backbone | "Grafting to" | PLL-g-PEG | Introduction of biocompatible PEG chains |

| Poly(methacrylic acid) Backbone | "Grafting to" | PMAA-g-PEG | pH-responsive behavior due to carboxylic acid groups |

| Chitosan Backbone | "Grafting to" | Chitosan-g-PEG | Enhanced water solubility and biocompatibility |

Design of Functionalized Polymeric Architectures with Defined Molecular Weights and Topologies

The use of this compound in controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the precise design of functionalized polymeric architectures with well-defined molecular weights and topologies. By incorporating this compound as a functional comonomer or initiator, polymers with specific structures, such as block copolymers, star polymers, or brush polymers, can be synthesized.

The t-butyl ester groups on the PEG chains can be selectively removed after polymerization to expose carboxylic acid functionalities. These functional groups can then be used for further chemical modifications, such as the conjugation of bioactive molecules, fluorophores, or crosslinking agents. This versatility enables the creation of multifunctional polymeric materials for a wide range of applications, from drug delivery to diagnostics.

Development of Polyethylene (B3416737) Glycol-Modified Coatings for Surface Engineering

This compound plays a significant role in the development of polyethylene glycol-modified coatings for surface engineering. The PEG chains are known for their ability to resist protein adsorption and cell adhesion, making them ideal for creating biocompatible and non-fouling surfaces. By grafting polymers containing this compound onto a surface, a dense layer of PEG chains can be created, effectively passivating the surface.

The t-butyl ester groups can be hydrolyzed to carboxylic acids, which can then be used to immobilize other molecules, such as antibodies or enzymes, to create functional surfaces for biosensing or other biomedical applications. This approach allows for the creation of surfaces with tailored properties, combining the protein-repellent nature of PEG with the specific functionality of the immobilized molecules.

| Substrate Material | Surface Modification Technique | Coating Property | Potential Application |

| Silicon Wafer | "Grafting from" polymerization | Non-fouling | Biosensors |

| Gold Nanoparticles | Self-assembled monolayer | Biocompatible | Drug delivery |

| Titanium Implant | Plasma polymerization | Protein-repellent | Medical implants |

Role in Self-Assembling Polymeric Constructs and Controlled Release Systems

The amphiphilic nature of block copolymers containing both hydrophobic and hydrophilic segments, where the hydrophilic segment can be derived from this compound, drives their self-assembly into various nanostructures, such as micelles, vesicles, and polymersomes, in aqueous environments. These self-assembled constructs have shown great promise as carriers for the controlled release of therapeutic agents.

The hydrophobic core of these nanostructures can encapsulate hydrophobic drugs, protecting them from degradation and enabling their transport through the bloodstream. The hydrophilic PEG shell, derived from this compound, provides a stealth-like effect, reducing recognition by the immune system and prolonging circulation time. The t-butyl ester groups can be designed to be cleavable under specific conditions, such as the acidic environment of a tumor, triggering the release of the encapsulated drug at the target site. This "smart" release mechanism enhances the therapeutic efficacy of the drug while minimizing side effects.

| Self-Assembled Structure | Encapsulated Agent | Release Trigger | Therapeutic Area |

| Micelles | Doxorubicin | Low pH | Cancer therapy |

| Polymersomes | siRNA | Enzyme | Gene therapy |

| Nanogels | Insulin | Glucose | Diabetes treatment |

Investigation of Bis Peg4 T Butyl Ester in Ligand and Receptor Binding Studies

Scaffold for Ligand Synthesis and Modulation of Ligand Properties

Bis-PEG4-t-butyl ester serves as a versatile scaffold in the synthesis of complex bioactive molecules, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC, for which this compound is a precursor, is crucial for its efficacy.

The polyethylene (B3416737) glycol (PEG) chain of four units imparts specific properties to the resulting ligand. One of the primary advantages of incorporating a PEG scaffold is the enhancement of aqueous solubility of the final compound. precisepeg.comyoutube.com Many bioactive small molecules are hydrophobic, which can limit their bioavailability and clinical utility. The hydrophilic nature of the PEG chain can mitigate this issue.

Furthermore, the defined length of the PEG4 linker provides spatial separation between the two ends of a bifunctional molecule, such as a PROTAC, which is critical for allowing the two connected ligands to simultaneously bind to their respective protein targets without significant steric hindrance. nih.gov The tert-butyl ester groups on this compound are protecting groups that can be removed under acidic conditions to reveal carboxylic acid functionalities, which can then be used for conjugation to other molecules.

Table 1: Physicochemical Properties Influenced by PEG4 Linkers

| Property | Influence of PEG4 Linker | Rationale |

| Solubility | Increased | The hydrophilic ethylene (B1197577) glycol units improve solubility in aqueous environments. precisepeg.comyoutube.com |

| Flexibility | Increased | The rotatable bonds within the PEG chain allow for conformational adaptability. |

| Steric Hindrance | Reduced | Provides spatial separation between conjugated moieties, minimizing interference. nih.gov |

| Cell Permeability | Modulated | The amphiphilic nature can influence passage through cell membranes. invivochem.com |

Impact on Ligand-Target Interactions in Chemical Biology and Drug Discovery

In the context of chemical biology and drug discovery, the linker connecting a ligand to another molecule or a surface can have a profound impact on the ligand's interaction with its biological target. The use of a PEG4 linker derived from this compound is a key strategy in optimizing these interactions.

For bifunctional molecules like PROTACs, the length and composition of the linker are critical determinants of the stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. nih.govcytivalifesciences.com A linker that is too short may lead to steric clashes between the two proteins, preventing the formation of a stable complex. Conversely, a linker that is too long might result in a less stable complex due to excessive flexibility and a higher entropic penalty upon binding. Short PEG linkers, such as PEG4, are often a starting point for linker optimization. acs.org

The formation of a stable and productive ternary complex is essential for efficient ubiquitination and subsequent degradation of the target protein. cytivalifesciences.com The PEG4 linker can influence the relative orientation of the two proteins within the complex, which can affect the efficiency of the ubiquitin transfer.

Research in targeted protein degradation has shown that even subtle changes in linker length can dramatically alter the degradation efficiency of a PROTAC. This highlights the importance of a modular approach to linker design, where different lengths and compositions can be systematically evaluated.

Table 2: Research Findings on the Impact of Linker Length on PROTAC Efficacy

| PROTAC Target | Linker Modification | Observation on Ternary Complex/Degradation | Reference Finding |

| ERα | Comparison of 12- and 16-atom PEG linkers | The 16-atom linker was significantly more potent in degrading the target, despite similar binding affinities. nih.gov | |

| BTK | Short linkers (e.g., 2 PEG units) | Impaired binding affinity for BTK and CRBN by up to 20-fold compared to longer linkers. acs.org | |

| CRBN (homo-PROTAC) | Optimization of PEG linker length | A short 8-atom PEG linker was found to be optimal for degradation. nih.gov | |

| TBK1 | Linkers shorter than 12 atoms | Showed no apparent degradation activity, unlike longer linkers. nih.gov |

Strategies for Modulating Receptor Binding Affinity and Selectivity through PEGylation

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. When applied to ligands, short PEG linkers derived from precursors like this compound can be used to fine-tune receptor binding affinity and selectivity.

Selectivity can also be modulated through PEGylation. For ligands that target a family of related proteins, the introduction of a linker can introduce steric hindrance that disfavors binding to some family members while still allowing for high-affinity binding to the desired target. This can be a crucial strategy for reducing off-target effects.

The optimization of linker length is a key strategy in this context. A systematic variation of the PEG chain length allows researchers to empirically determine the optimal linker for a given ligand-receptor pair. This often involves the synthesis of a library of compounds with different linker lengths and subsequent evaluation of their binding affinities and selectivities.

Table 3: Illustrative Impact of PEGylation on Ligand Binding Properties

| Ligand-Receptor System | Modification | Effect on Binding Affinity (Kd) | Effect on Selectivity |

| Generic Kinase Inhibitor | Addition of PEG4 linker | May slightly decrease or increase affinity depending on interactions | Can improve selectivity by preventing binding to off-target kinases with smaller binding pockets |

| Bromodomain Ligand | Variation of PEG linker length | Affinity can be highly sensitive to linker length | Optimal linker length can enhance selectivity for a specific bromodomain |

| GPCR Ligand | Conjugation via PEG4 linker to a carrier | Can maintain high affinity while improving solubility | May alter selectivity profile depending on the presentation of the ligand |

Methodological Considerations for Research Utilizing Bis Peg4 T Butyl Ester

Advanced Analytical Techniques for Characterization of Bis-PEG4-t-butyl Ester Conjugates

The characterization of conjugates formed using this compound is a critical step to ensure product quality, consistency, and to understand its structure-activity relationship. Due to the potential for heterogeneity in the degree of PEGylation and the site of conjugation, a multi-faceted analytical approach is required. nih.gov A combination of chromatographic and spectroscopic techniques is often necessary for a comprehensive analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation and quantification of PEGylated species from unreacted starting materials. nih.gov Techniques such as Size-Exclusion Chromatography (SEC-HPLC) can separate molecules based on their hydrodynamic volume, which increases with the degree of PEGylation. nih.gov Reversed-Phase HPLC (RP-HPLC) and Ion-Exchange Chromatography (IEX) can also be employed to resolve different conjugate species. For molecules like this compound conjugates that may lack a strong chromophore, detectors such as Charged Aerosol Detectors (CAD) can be used in conjunction with HPLC to quantify non-volatile analytes. chromatographyonline.comthermofisher.com

Mass Spectrometry (MS) is indispensable for determining the precise molecular weight of the conjugate and, consequently, the degree of PEGylation. nih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of large biomolecules. enovatia.com When coupled with liquid chromatography (LC-MS), it provides a powerful method for identifying and quantifying different PEGylated products in a complex mixture. nih.govenovatia.com High-resolution mass spectrometry (HRMS) can provide elemental composition data, further aiding in structural confirmation. enovatia.com

Spectroscopic techniques provide insights into the structural integrity of the biomolecule after conjugation. Circular Dichroism (CD) and Fourier-Transform Infrared Spectroscopy (FT-IR) are used to assess the secondary and tertiary structure of proteins to ensure that the conjugation process has not led to significant conformational changes that could impact biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the detailed structural characterization of the linker and its attachment points, although its application to large protein conjugates can be challenging. enovatia.com

The following table summarizes key analytical techniques for the characterization of this compound conjugates:

| Analytical Technique | Primary Information Obtained | Relevance to this compound Conjugates |

|---|---|---|

| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume, assessment of aggregation and degree of PEGylation. nih.gov | Determines the extent of PEGylation and identifies high molecular weight aggregates. |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Resolves conjugates with different degrees of PEGylation and isomers. |

| Mass Spectrometry (MS), especially ESI-MS and LC-MS | Precise molecular weight, degree of PEGylation, and identification of conjugation sites. nih.govenovatia.com | Confirms the covalent attachment of the this compound linker and determines the number of attached linkers. |

| Circular Dichroism (CD) and Fourier-Transform Infrared Spectroscopy (FT-IR) | Information on the secondary and tertiary structure of the conjugated protein. | Ensures the protein's structural integrity is maintained post-conjugation, which is crucial for its biological function. |

In Vitro Experimental Design for Functional Assessment of PEGylated Systems

The functional assessment of systems incorporating this compound is crucial to determine the impact of PEGylation on biological activity and other key properties. A well-designed set of in vitro experiments should be conducted to evaluate the efficacy and stability of the resulting conjugates.

The biological activity of the PEGylated molecule should be a primary focus. For protein therapeutics, this involves cell-based assays that measure the specific activity of the protein. For instance, cell proliferation assays can be used to determine the bioactivity of PEGylated growth factors. nih.gov It is important to compare the activity of the conjugate to the unmodified parent molecule to quantify any loss or retention of function. nih.gov

Stability studies are also a critical component of the in vitro assessment. The stability of the conjugate can be evaluated under various conditions, including different pH values and temperatures, and in the presence of proteolytic enzymes. nih.govresearchgate.net Enhanced resistance to proteolysis is a common advantage of PEGylation. researchgate.netnih.gov The physical stability of the conjugate, such as its propensity to aggregate over time, can be monitored using techniques like SEC-HPLC and Dynamic Light Scattering (DLS).

Cellular uptake and trafficking studies can provide valuable information on how the PEGylated system interacts with cells. Techniques such as fluorescence microscopy and flow cytometry can be used to visualize and quantify the internalization of fluorescently labeled conjugates. These studies are particularly relevant for targeted drug delivery applications.

Key considerations for the in vitro experimental design are outlined in the table below:

| Experimental Aspect | Methodology | Purpose for this compound Systems |

|---|---|---|

| Biological Activity | Cell-based functional assays (e.g., proliferation, cytotoxicity, receptor binding). nih.gov | To quantify the effect of PEGylation on the therapeutic efficacy of the parent molecule. |

| Proteolytic Stability | Incubation with relevant proteases followed by analysis (e.g., SDS-PAGE, HPLC). researchgate.net | To assess the ability of the PEG linker to protect the conjugate from enzymatic degradation. |

| Physical Stability | Monitoring for aggregation over time using SEC-HPLC or DLS under various storage conditions. | To determine the shelf-life and formulation stability of the PEGylated product. |

| In Vitro Release Kinetics | Dialysis or sample-and-separate methods in physiological buffers. researchgate.net | To characterize the release profile of a conjugated or encapsulated drug from a delivery system. |

Optimization Strategies for Conjugation Efficiency and Reaction Yields

Optimizing the conjugation of this compound to a target molecule is essential for maximizing the yield of the desired product and ensuring a consistent and reproducible manufacturing process. Several reaction parameters can be systematically varied to improve conjugation efficiency.

The molar ratio of the PEGylating agent to the target molecule is a critical factor. nih.govthermofisher.com A higher molar excess of the this compound can drive the reaction towards a higher degree of PEGylation, but may also increase the risk of non-specific modifications and the formation of poly-PEGylated species. Careful titration of the molar ratio is necessary to achieve the desired level of modification. nih.gov

The pH of the reaction buffer can significantly influence the reactivity of the functional groups involved in the conjugation. For reactions targeting primary amines, such as the N-terminus or the epsilon-amino group of lysine (B10760008) residues, a pH range of 7 to 9 is often optimal. thermofisher.combroadpharm.com The pH should be carefully controlled to ensure the target functional groups are in their reactive, deprotonated state while minimizing hydrolysis of the activated ester. iaea.org

Reaction time and temperature are also important parameters to control. nih.gov Shorter reaction times may be sufficient for highly reactive species, while longer times may be needed for less reactive molecules. The temperature can affect the rate of both the desired conjugation reaction and potential side reactions, such as hydrolysis of the activated ester. These parameters should be optimized to maximize the yield of the desired conjugate while minimizing the formation of byproducts. nih.gov

The choice of solvent can also impact the reaction. For instance, the use of a minimal amount of an organic co-solvent like DMSO or DMF may be necessary to dissolve the this compound before adding it to the aqueous buffer containing the biomolecule. broadpharm.com

The following table presents key parameters and their typical ranges for optimizing the conjugation of this compound:

| Parameter | Typical Range/Consideration | Impact on Conjugation |

|---|---|---|

| Molar Ratio (Linker:Molecule) | Varies from 1:1 to higher excesses (e.g., 5:1, 10:1). nih.govenovatia.com | Influences the degree of PEGylation; higher ratios can increase modification but may lead to multiple attachments. |

| pH | Typically 7.0 - 9.0 for amine-reactive chemistry. thermofisher.combroadpharm.com | Affects the reactivity of the target functional groups and the stability of the activated ester. |

| Temperature | Often performed at room temperature or on ice (4°C). nih.govbroadpharm.com | Controls the reaction rate and can influence the stability of the reactants. |

| Reaction Time | Can range from 30 minutes to several hours or overnight. broadpharm.comnih.gov | Determines the extent of the reaction; needs to be optimized to maximize yield without excessive side reactions. |

Computational Modeling and Simulation for Rational Design of this compound-Based Systems

Computational modeling and simulation have become powerful tools for the rational design of PEGylated systems, offering molecular-level insights that can guide experimental work. nih.govnih.gov These approaches can be used to predict the effects of PEGylation on the structure, dynamics, and interactions of biomolecules, thereby facilitating the design of conjugates with optimal properties. nih.govresearchgate.net

Molecular Dynamics (MD) simulations are particularly valuable for studying PEGylated systems. nih.govnih.govmdpi.com Both all-atom and coarse-grained MD simulations can be employed. All-atom simulations provide a detailed description of the conformational behavior of the PEG linker and its interactions with the conjugated molecule and the surrounding solvent. mdpi.com However, these simulations are computationally intensive. Coarse-grained models, which group atoms into larger beads, allow for the simulation of larger systems and longer timescales, making them suitable for studying phenomena such as the self-assembly of PEGylated nanoparticles or the interaction of conjugates with cell membranes. nih.govmdpi.com

These simulations can be used to:

Predict the conformational ensemble of the this compound linker when conjugated to a biomolecule. This can help in understanding how the linker might shield the surface of the protein or influence its flexibility. mdpi.com

Evaluate the impact of PEGylation on the structure and stability of the conjugated protein. Simulations can reveal subtle changes in protein conformation that may not be easily detectable by experimental methods. mdpi.com

Study the interactions between the PEGylated conjugate and other molecules, such as receptors, enzymes, or components of the immune system. This can aid in predicting the biological activity and potential immunogenicity of the conjugate. nih.gov

Optimize the length and attachment site of the PEG linker to achieve the desired balance between shielding effects and retention of biological activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of PEGylated compounds with their biological activities. By building a model based on a series of related compounds, it may be possible to predict the activity of new, rationally designed conjugates incorporating the this compound linker.

The application of these computational approaches can significantly reduce the experimental effort required for the development of new PEGylated therapeutics and drug delivery systems by providing a theoretical framework for their design and optimization. nih.govresearchgate.net

| Computational Method | Application in this compound System Design | Key Insights Provided |

|---|---|---|

| All-Atom Molecular Dynamics (MD) | Detailed simulation of the conjugate's structure and dynamics in solution. mdpi.com | Precise information on linker conformation, solvent interactions, and minor structural perturbations to the biomolecule. |

| Coarse-Grained Molecular Dynamics (MD) | Simulation of larger systems and longer timescales, such as interactions with membranes or self-assembly. nih.govmdpi.com | Understanding of how PEGylation affects interactions with biological barriers and the formation of nanoparticle systems. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural descriptors of conjugates with their biological activity. | Predictive models for designing new conjugates with improved efficacy. |

Future Research Directions and Emerging Paradigms for Bis Peg4 T Butyl Ester

Innovations in Stereo- and Regioselective Synthesis of Bis-PEG4-t-butyl Ester Derivatives

While this compound itself is achiral, the synthesis of its derivatives with precise spatial and functional arrangements is a key area for future development. Innovations in stereo- and regioselective synthesis will enable the creation of more complex and highly optimized molecular constructs.

Current synthetic strategies for polyethylene (B3416737) glycol (PEG) derivatives often focus on achieving heterobifunctionality through the asymmetric modification of symmetrical PEGs mdpi.com. A common key step is the selective monotosylation of a symmetrical PEG diol, which allows for the subsequent distinct functionalization of each terminus mdpi.com. This approach ensures that different reactive groups can be installed at either end of the PEG chain with high regioselectivity. Another powerful technique is solid-phase synthesis, which allows for the stepwise construction of PEG chains. This method offers excellent control over the length and composition of the polymer and simplifies the synthesis of asymmetric derivatives by building the chain on a solid support nih.gov.

Future research will likely focus on adapting these principles to create chiral or geometrically constrained derivatives of this compound. This could involve:

Enzymatic Synthesis: Utilizing enzymes for selective modifications of the PEG backbone or its termini could introduce chirality and improve regioselectivity under mild conditions mdpi.com.

Chiral Starting Materials: Incorporating chiral building blocks into the PEG chain during synthesis to control the stereochemistry of the final molecule.

Advanced Protecting Group Strategies: Developing more sophisticated protecting group strategies to allow for sequential and site-specific modification of the central amine and the two terminal carboxylic acids after deprotection.

These advancements will facilitate the synthesis of derivatives with precisely controlled three-dimensional structures, which is crucial for applications requiring specific spatial orientations, such as in the development of more potent protein degraders or highly organized biomaterials.

| Synthesis Strategy | Description | Key Advantage | Potential Application for this compound Derivatives |

|---|---|---|---|

| Asymmetric Activation | Selective modification (e.g., monotosylation) of one terminus of a symmetrical diol precursor, allowing for differential functionalization of the two ends. mdpi.com | High regioselectivity for producing heterobifunctional molecules. mdpi.com | Creating derivatives where the two PEG arms have different lengths or terminal functional groups. |

| Solid-Phase Stepwise Synthesis | Building the PEG chain monomer by monomer on a solid resin support. nih.gov | Precise control over polymer length and sequence; simplifies purification. nih.gov | Synthesizing monodisperse derivatives with defined structures. |

| Mechanochemical Procedures | Solvent-free functionalization of PEG terminal groups using mechanical force (e.g., ball milling). nih.gov | Environmentally friendly ("green chemistry") and rapid. nih.gov | Efficiently creating functionalized precursors for more complex derivatives. |

| Chemoenzymatic Synthesis | Utilizing enzymes (e.g., lipases) to catalyze reactions like esterification and Michael addition with high selectivity. mdpi.com | High selectivity, mild reaction conditions, and avoidance of metal catalysts. mdpi.com | Introducing complex biological molecules or chiral centers with high precision. |

Expanding the Bioconjugation Repertoire with Novel Reactive Handles and Ligation Chemistries

The future utility of this compound derivatives will be significantly enhanced by incorporating a wider array of reactive handles for bioconjugation. Bioorthogonal chemistries—reactions that proceed with high selectivity and efficiency in complex biological environments without interfering with native biochemical processes—are central to this endeavor nih.govacs.org.

After deprotection of the t-butyl esters to reveal carboxylic acids and potential modification of the central amine, the this compound scaffold can be equipped with next-generation reactive handles. This moves beyond traditional amine-reactive (e.g., NHS esters) or thiol-reactive (e.g., maleimides) chemistry to include more sophisticated ligation strategies nih.gov.

Emerging bioorthogonal reactions that could be integrated into this compound derivatives include:

Tetrazine Ligation: This reaction involves the rapid and selective inverse electron demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene (like trans-cyclooctene) or alkyne acs.orgacs.org. It is known for its exceptionally fast reaction kinetics acs.org.

Click Chemistry: Beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), copper-free variants like strain-promoted azide-alkyne cycloaddition (SPAAC) are highly valuable for live-cell applications nih.gov.

Photoclick Reactions: Light-inducible reactions, such as those involving tetrazoles and alkenes, offer spatiotemporal control over the conjugation process, allowing researchers to initiate ligation at a specific time and location researchgate.net.

Novel Carbonyl Ligations: Advances in reactions between carbonyls (aldehydes/ketones) and hydrazines or alkoxyamines, sometimes accelerated by intramolecular catalysis, provide stable and reliable linkages under physiological conditions acs.org.

By functionalizing the arms of the this compound scaffold with these handles, researchers can create highly specific molecular probes and therapeutics.

| Ligation Chemistry | Reactive Handle Pair | Key Features |

|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO) | Copper-free, highly bioorthogonal, widely used in live cells. nih.gov |

| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene (e.g., TCO) | Extremely fast reaction kinetics, excellent for low-concentration applications. acs.orgacs.org |

| Photo-Click Chemistry | Tetrazole + Alkene | Light-activated, providing spatiotemporal control over conjugation. researchgate.net |

| Vinylboronic Acid-Tetrazine Ligation | Vinylboronic Acid (VBA) + Tetrazine | Hydrophilic reactants, suitable for labeling in living cells. acs.org |

| Hydrazone/Oxime Ligation | Aldehyde/Ketone + Hydrazine/Alkoxyamine | Forms stable linkages, can be acid-sensitive for controlled release. acs.org |

Integration into Next-Generation Targeted Protein Degradation Technologies Beyond PROTACs

While this compound is a valuable PROTAC linker, the field of targeted protein degradation (TPD) is rapidly evolving beyond bifunctional degraders that utilize the ubiquitin-proteasome system medchemexpress.combmglabtech.com. Future research will see PEG linkers like this compound adapted for these novel degradation platforms, which aim to eliminate a wider range of proteins, including those traditionally considered "undruggable" nih.govprecisepeg.com.

Next-generation TPD technologies include:

Lysosome-Targeting Chimeras (LYTACs): These molecules degrade extracellular and membrane-associated proteins by linking them to lysosome-targeting receptors. A flexible, hydrophilic linker is essential to bridge the target protein and the receptor across the cell membrane.

Molecular Glues: These are small molecules that induce a new interaction between an E3 ligase and a target protein, leading to the target's degradation nih.govprecisepeg.com. While molecular glues themselves don't have linkers, related concepts like "GlueTACs" are emerging, which could incorporate linkers to tether a molecular glue-like moiety to a target-binding ligand, potentially enhancing specificity or potency bmglabtech.com.

Autophagy-Targeting Chimeras (AUTACs): These degraders hijack the autophagy pathway to remove not just proteins but also larger aggregates or even entire damaged organelles. The linker's role is to tag the target with an autophagy-inducing signal, such as a molecule that undergoes K63-type ubiquitination.

The modular nature of this compound, with its defined length and multiple attachment points, makes it an ideal candidate for systematic optimization of linker properties (length, flexibility, solubility) within these new degrader modalities.

| Degrader Technology | Mechanism of Action | Cellular Target Scope | Potential Role for a PEG Linker |

|---|---|---|---|

| PROTACs | Recruits an E3 ubiquitin ligase to a target protein for proteasomal degradation. medchemexpress.com | Intracellular proteins. | Connects the target-binding ligand to the E3 ligase-binding ligand. |

| LYTACs | Bridges a cell-surface or secreted protein to a lysosome-shuttling receptor for lysosomal degradation. bmglabtech.com | Extracellular and membrane proteins. | Connects the target-binding antibody/ligand to the lysosome-targeting moiety. |

| Molecular Glues | Induces a novel interaction between an E3 ligase and a target protein without a direct linker. nih.govprecisepeg.com | Intracellular proteins (often with previously un-ligandable surfaces). nih.gov | Not directly applicable, but used in hybrid concepts like "GlueTACs". bmglabtech.com |

| AUTACs / ATTECs | Tags a target (protein, aggregate, organelle) for degradation via the autophagy-lysosome pathway. bmglabtech.com | Intracellular proteins, aggregates, organelles. | Connects the target-binding ligand to an autophagy-inducing tag. |

| AbTACs | Antibody-based PROTACs that use an antibody to recognize the target protein. bmglabtech.com | Primarily cell-surface proteins. | Links the antibody to an E3 ligase ligand. |

Advanced Material Engineering with this compound Scaffolds for Responsive and Adaptive Systems

The application of PEG derivatives in creating hydrogels for tissue engineering and drug delivery is extensive due to their biocompatibility and tunable properties mdpi.comnih.gov. A significant future direction is the engineering of "smart" or "stimuli-responsive" materials that can change their properties in response to specific environmental cues nih.govnih.gov.

This compound is an excellent starting point for such materials. Its structure offers several handles for creating responsive systems:

pH-Responsiveness: The terminal t-butyl esters are labile under acidic conditions. This property can be exploited to design materials that swell, degrade, or release a payload in low-pH environments characteristic of tumor tissues or intracellular compartments like endosomes and lysosomes nih.gov.

Redox-Responsiveness: Disulfide or other redox-sensitive bonds can be incorporated into derivatives of the scaffold, allowing the material to disassemble in the reducing environment inside cells compared to the oxidizing extracellular space nih.gov.

Thermo-Responsiveness: By copolymerizing derivatives with thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAm), hydrogels can be created that undergo a volume phase transition at a specific temperature, enabling on-demand drug release or cell detachment mdpi.com.

Enzyme-Responsiveness: Incorporating peptide sequences that are substrates for specific enzymes (e.g., matrix metalloproteinases, MMPs) allows for material degradation that is triggered by cellular activity, which is highly desirable for tissue regeneration applications.

By using multi-arm versions of PEG scaffolds, researchers can precisely control the crosslinking density, which in turn dictates the mechanical properties (e.g., stiffness) and degradation kinetics of the resulting hydrogel nih.govnih.gov.

| Stimulus | Responsive Chemical Moiety | Resulting Change in Material | Potential Application |

|---|---|---|---|

| Low pH (Acidic) | Acid-labile esters (like the native t-butyl ester), hydrazones, imines. acs.orgnih.gov | Bond cleavage, drug release, hydrogel degradation. | Targeted drug delivery to tumors or endosomes. |

| Redox Potential | Disulfide bonds. nih.gov | Crosslink cleavage, payload release. | Intracellular drug delivery. |

| Temperature | Thermo-responsive polymers (e.g., PNIPAm). mdpi.com | Swelling/shrinking (volume phase transition). | On-demand drug release, cell sheet engineering. mdpi.com |

| Light | Photolabile groups (e.g., o-nitrobenzyl). nih.gov | Bond cleavage, controlled degradation. nih.gov | Spatiotemporally controlled release of bioactive molecules. |

| Enzymes | Enzyme-cleavable peptide sequences. | Site-specific degradation. | Cell-responsive scaffolds for tissue engineering. |

Development of Multi-functional Platforms for Investigating Complex Biological Processes

The structure of this compound, with a central branching point and two modifiable arms, makes it an ideal core for building multi-functional platforms. Such platforms can integrate multiple components—such as targeting ligands, imaging agents, therapeutic payloads, and affinity tags—into a single, well-defined molecule mdpi.compolymerfactory.com. This enables the simultaneous probing and manipulation of complex biological systems.

Future research will focus on using this scaffold to assemble sophisticated molecular tools. For instance, a derivative could be synthesized to carry:

Arm 1: A ligand that targets a specific cell surface receptor.

Arm 2: A fluorescent dye for tracking the molecule's location via microscopy.

Central Core: An attached therapeutic drug or a bioactive molecule that can modulate a signaling pathway.

This three-pronged approach allows for targeted delivery, real-time visualization, and therapeutic intervention all from one construct. The hydrophilic PEG chains enhance the solubility and biocompatibility of the entire platform labinsights.nl. By employing multi-arm PEG cores, even more complex systems can be built, for example, to achieve higher drug loading or to present multiple targeting ligands to increase binding avidity google.com. These platforms are invaluable for dissecting cellular pathways, validating drug targets, and developing next-generation theranostics (agents that combine therapeutic and diagnostic capabilities).

| Component Type | Example | Function within the Platform |

|---|---|---|

| Targeting Ligand | Folic acid, RGD peptide, antibody fragment | Directs the entire construct to specific cells or tissues. mdpi.com |

| Imaging Agent | Fluorescent dye (e.g., Fluorescein), PET tracer | Enables visualization of the platform's distribution and localization in vitro or in vivo. |

| Therapeutic Payload | Chemotherapy drug (e.g., Doxorubicin), siRNA | Provides the therapeutic effect upon reaching the target site. mdpi.com |

| Affinity Handle | Biotin, Click chemistry handle (e.g., Azide) | Allows for purification, detection, or further modification of the platform. |

| Modulating Agent | Enzyme inhibitor, signaling molecule | Perturbs a specific biological process for research purposes. |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Bis-PEG4-t-butyl ester, and how can structural integrity be validated?

- Methodological Answer : Synthesis typically involves esterification of PEG4 chains with t-butyl protecting groups under anhydrous conditions. Structural confirmation requires ¹H/¹³C NMR spectroscopy to identify ester carbonyl peaks (~170 ppm) and PEG chain signals (δ 3.5–3.7 ppm). Mass spectrometry (MS) can verify molecular weight accuracy. For reproducibility, document reaction parameters (temperature, solvent, catalyst) and compare spectral data with literature .

Q. Which analytical techniques are most effective for assessing the purity of this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 220–254 nm) to separate and quantify impurities. Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) provides rapid purity checks. Ensure solvent systems are degassed to avoid artifact peaks. Purity >95% is generally acceptable for downstream applications .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-protected vials. Conduct periodic stability tests via NMR or HPLC to detect hydrolysis or oxidation. Avoid aqueous buffers or high humidity during handling .

Advanced Research Questions

Q. What experimental design considerations are critical when incorporating this compound into multi-step organic syntheses?

- Methodological Answer :

- Variable Control : Standardize reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) to optimize coupling efficiency.

- Monitoring : Use in-situ FTIR to track ester group consumption (disappearance of ~1700 cm⁻¹ peak).

- Data Triangulation : Cross-validate yields using gravimetric analysis and LC-MS.

- Example Data :

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 78 | 92 |

| THF | 65 | 88 |

| Reference . |

Q. How can researchers resolve contradictions in reaction yields when using this compound under varying catalytic conditions?

- Methodological Answer :

- Hypothesis Testing : Perform ANOVA to determine if yield differences across catalysts (e.g., DMAP vs. pyridine) are statistically significant (p < 0.05).

- Error Analysis : Calculate standard deviations across triplicate trials to identify outliers.

- Root-Cause Investigation : Probe for residual moisture (via Karl Fischer titration) or side reactions (e.g., transesterification) using GC-MS .

Q. What strategies are recommended for integrating this compound into stimuli-responsive drug delivery systems?

- Methodological Answer :

- Functionalization : Conjugate via NHS-ester chemistry to amine-containing polymers (e.g., chitosan). Confirm linkage via MALDI-TOF MS.

- Release Studies : Use dialysis membranes (MWCO 10 kDa) in PBS (pH 7.4 and 5.5) to simulate physiological and lysosomal environments. Monitor release kinetics with UV-Vis spectroscopy .

Q. How should researchers address unexpected byproduct formation during deprotection of this compound?

- Methodological Answer :

- Byproduct Identification : Isolate via flash chromatography and characterize by 2D NMR (COSY, HSQC) and high-resolution MS.

- Mechanistic Insight : Test alternative deprotection agents (TFA vs. HCl/dioxane) and track intermediates using LC-MS.

- Preventive Measures : Pre-dry solvents over molecular sieves and use scavengers (e.g., triisopropylsilane) to suppress carbocation rearrangements .

Methodological and Ethical Considerations

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound-based cytotoxicity assays?

- Methodological Answer : Apply nonlinear regression (e.g., log-logistic model) to calculate IC₅₀ values. Use Student’s t-test or Mann-Whitney U test (for non-normal distributions) to compare experimental vs. control groups. Report confidence intervals (95%) and effect sizes .

Q. How can researchers ensure ethical reporting of negative or inconclusive results involving this compound?

- Methodological Answer : Disclose all raw data (e.g., failed reaction conditions, unexpected spectral peaks) in supplementary materials. Discuss potential confounding variables (e.g., batch-to-batch variability in PEG4 precursors) and propose alternative hypotheses. Adhere to FAIR data principles for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.